1-(Benzyloxy)-2-iodobenzene
Overview
Description
1-(Benzyloxy)-2-iodobenzene is an organic compound that is part of the phenol family. It is a colorless, non-volatile, crystalline solid that is insoluble in water but soluble in organic solvents . This compound is used in a variety of applications, including pharmaceuticals, cosmetics, and industrial products .
Synthesis Analysis
1-(Benzyloxy)-2-iodobenzene can be synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail . The synthesized 1-benzyloxy-2-iodobenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
Chemical Reactions Analysis
Benzylic compounds, including derivatives like 1-(Benzyloxy)-2-iodobenzene, are essential in organic chemistry, particularly in oxidation and reduction reactions . These reactions are crucial for modifying the chemical structure of benzylic compounds, thereby altering their properties and potential applications in various scientific fields .
Scientific Research Applications
Cyclization Reactions
- Iodobenzene-catalyzed cyclization reactions are significant. For instance, 2-aryl-N-methoxyethanesulfonamides react with M-chloroperoxybenzoic acid, leading to 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This is catalyzed by reactive hypervalent iodine, which is formed in situ (Moroda & Togo, 2008).
Synthesis of Benzoxazoles and Benzothiazoles
- Organocatalytic syntheses of 2-substituted benzoxazoles and benzothiazoles from alkyl-/arylanilides and alkyl-/arylthioanilides use iodobenzene. This reaction involves oxidative C-H functionalization and C-O/S bond formation (Alla, Sadhu, & Punniyamurthy, 2014).
Palladium-Catalyzed Ortho-C–H-Benzoxylation
- The palladium-catalyzed ortho-C–H-benzoxylation of 2-arylpyridines using iodobenzene dibenzoates is a notable process. This method employs stable and easily accessible hypervalent iodine reagents, showing high regioselectivity and good functional group tolerance (Zhang et al., 2015).
Domino Processes in Organic Synthesis
- The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leads to 2,3-disubstituted benzofurans, involving intermolecular C-C bond formation and subsequent intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).
Sequential Heteroarylation/Acylation Reactions
- Palladium-catalyzed sequential heteroarylation/acylation reactions of iodobenzenes synthesize functionalized benzoxazole derivatives. This method uses iodobenzenes, anhydrides, and benzoxazoles, coupling them to form new C-C bonds (Zhang, Pan, Chen, Liu, & Wu, 2018).
Oxidative C-H Amination
- Iodobenzene catalyzes the oxidative C-H amination of N-aryl-N'-tosyl/N'-methylsulfonylamidines and N,N'-bis(aryl)amidines, producing 1,2-disubstituted benzimidazoles (Alla, Kumar, Sadhu, & Punniyamurthy, 2013).
Future Directions
The future directions of research on 1-(Benzyloxy)-2-iodobenzene could involve further exploration of its synthesis methods, its potential applications in various scientific fields, and its physical and chemical properties . Additionally, its potential as a therapeutic agent could be explored further, given its inhibitory characteristics towards certain enzymes .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets would depend on the chemical structure and functional groups present in the compound.
Mode of Action
It can be inferred from similar compounds that it may undergo various chemical reactions such as oxidation, reduction, and halogen exchange . These reactions can lead to changes in the compound’s structure, which can influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to influence various cellular pathways . The compound could potentially interact with these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that the compound may have specific absorption and distribution patterns in the body . The metabolism of the compound could involve various enzymatic reactions, and the compound could be excreted through normal physiological processes .
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound could potentially influence cellular functions and lead to various physiological effects .
Action Environment
The action, efficacy, and stability of 1-(Benzyloxy)-2-iodobenzene could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and specific conditions such as temperature and pressure
properties
IUPAC Name |
1-iodo-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPWDCHUQSJIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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